![molecular formula C16H15NO3S B149508 3-Acridin-10-ium-10-ylpropane-1-sulfonate CAS No. 83907-41-9](/img/structure/B149508.png)
3-Acridin-10-ium-10-ylpropane-1-sulfonate
Overview
Description
3-Acridin-10-ium-10-ylpropane-1-sulfonate is a chemical compound with the molecular formula C16H15NO3S . It has a molecular weight of 301.4 g/mol . The IUPAC name for this compound is 3-acridin-10-ium-10-ylpropane-1-sulfonate .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C16H15NO3S/c18-21(19,20)11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12H,5,10-11H2
. The Canonical SMILES representation is C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2CCCS(=O)(=O)[O-]
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 301.4 g/mol . It has a computed XLogP3-AA value of 2.8 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. It has a topological polar surface area of 69.5 Ų , which can be an indicator of its ability to permeate cell membranes. The compound has a rotatable bond count of 3 , which can influence its bioavailability.Scientific Research Applications
Anti-Cancer Applications
3-Acridin-10-ium-10-ylpropane-1-sulfonate: has been extensively researched for its potential as an anti-cancer agent. Acridine derivatives, including this compound, are known for their high cytotoxic activity against cancer cell lines. They function primarily through DNA intercalation, disrupting the biological processes involving DNA and related enzymes .
Leukemia Treatment
The photocytotoxicity of propyl acridine derivatives acts against leukemia cell lines, making them promising candidates for anti-tumor drugs against UDP-UGT’s .
Breast Cancer Therapy
Acridine derivatives like CK0403 have shown potency in breast cancer treatment, particularly against estrogen receptor-negative HER2 .
DNA Sequence Specificity
Acridine platinum (Pt) complexes with this compound have demonstrated specificity on evaluated DNA sequences, suggesting a targeted approach in cancer therapy .
Alzheimer’s Disease Research
Acridine derivatives are being explored for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s. Their ability to interact with DNA and inhibit enzymes involved in DNA processes makes them valuable in studying disease mechanisms and potential treatments .
Bacterial and Protozoal Infections
The structural attributes of acridine derivatives contribute to their effectiveness as agents against bacterial and protozoal infections. Their planar aromatic rings facilitate intercalation into double-stranded DNA, which is crucial for their antibacterial properties .
DNA Repair Protein Inhibitors
Combining acridine medications with bioactive substances like DNA repair protein inhibitors can potentially prevent cancer and improve treatment outcomes. This synergistic approach enhances the therapeutic potency of acridine derivatives .
Material Sciences and Organoelectronics
Acridine derivatives have found widespread use in material sciences and organoelectronics due to their synthetic scaffold advancements and modifications. They contribute to the development of luminous materials and electronic devices .
Photophysics Applications
Owing to their structural features, acridine derivatives are also used in photophysics. Their planar form and charge transfer capabilities make them suitable for applications involving light and energy transfer .
Future Directions
The development of acridine derivatives with enhanced therapeutic potency and selectivity is a topic of ongoing research . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .
properties
IUPAC Name |
3-acridin-10-ium-10-ylpropane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-21(19,20)11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12H,5,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKBSSHVLHIPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405515 | |
Record name | 10-(3-Sulfopropyl)acridinium betaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acridin-10-ium-10-ylpropane-1-sulfonate | |
CAS RN |
83907-41-9 | |
Record name | 10-(3-Sulfopropyl)acridinium betaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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